2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
This compound features a bicyclic isoindole-1,3-dione core fused with a tetrahydroisoindole moiety. The azetidin-3-yl group at position 2 is substituted with a thiophene-3-carbonyl group, introducing sulfur-containing heterocyclic and amide functionalities. Its closest analogs (e.g., sulfur-containing isoindole-diones) exhibit diverse reactivity and bioactivity, as discussed below .
Properties
IUPAC Name |
2-[1-(thiophene-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-14(10-5-6-22-9-10)17-7-11(8-17)18-15(20)12-3-1-2-4-13(12)16(18)21/h1-2,5-6,9,11-13H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWMEOSWGGSEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(thiophene-3-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione , also known by its CAS number 1787879-71-3 , is a novel organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 316.4 g/mol . The structure includes a thiophene moiety and an azetidine ring, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound show promising antibacterial properties. For example, related compounds have demonstrated significant potency against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
- Anticancer Properties : Similar azetidine derivatives have been shown to possess antiproliferative effects in cancer cell lines. For instance, compounds derived from azetidine frameworks have been evaluated for their ability to inhibit tubulin polymerization in MCF-7 breast cancer cells, resulting in significant cytotoxic effects with IC50 values between 10–33 nM .
- Mechanisms of Action : The compound's mechanism may involve interaction with specific enzymes or cellular targets. For example, some azetidine derivatives are known to inhibit DNA gyrase and topoisomerase IV in bacterial cells without affecting human topoisomerases, suggesting a selective antibacterial mechanism .
Antibacterial Activity
A study highlighted the antibacterial potency of azetidine derivatives against E. coli and S. aureus, with IC50 values indicating strong inhibition compared to standard antibiotics like ampicillin. The presence of thiophene in the structure enhances hydrophobic interactions essential for binding to bacterial enzymes .
Anticancer Activity
In another investigation focused on the anticancer properties of azetidine derivatives, compounds demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231). The study reported that these compounds induce apoptosis and disrupt microtubule dynamics, which are critical for cancer cell proliferation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Sulfur-Containing Substituents
Key Observations :
- Sulfur Substituents : The methylthio group in 3b/3m enhances electrophilicity, while Captan’s trichloromethyl sulfanyl group confers potent antifungal activity via thiol group alkylation . The thiophene-carbonyl moiety in the target compound may similarly engage in π-π stacking or hydrogen bonding, though its regioisomerism (3- vs. 2-thiophene) could alter electronic properties .
- Azetidine vs.
Analogues with Aromatic or Heterocyclic Substituents
Key Observations :
- In contrast, chlorophenyl groups in 25c increase hydrophobicity and may enhance membrane permeability .
- Steric Considerations : Bulky substituents like dimethyl(thiophen-2-yl)silyl in 25c reduce reaction yields (61% vs. 93% in 3b/3m), highlighting synthetic challenges with sterically demanding groups .
Hybrid Analogues with Pharmacophoric Moieties
- Imide-Tetrazole Hybrids : These compounds combine isoindole-dione with tetrazole rings, leveraging tetrazole’s hydrogen-bonding and metabolic stability. Derivatives with trifluoromethyl or halophenyl groups show antimicrobial activity (MIC values: 2–16 µg/mL), suggesting the target compound’s thiophene-carbonyl group could be optimized for similar applications.
- Diels-Alder Adducts (e.g., 27a–c ) : Products like 2,4,6-triphenyl-isoindole-dione (27a) demonstrate the versatility of the isoindole-dione scaffold in cycloaddition reactions, though their biological relevance remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
